Solubility of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate in Polar Solvents: A Technical Guide
Solubility of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate in Polar Solvents: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of the solubility of Potassium 3-ethoxy-2-methyl-3-oxopropanoate, a key intermediate in pharmaceutical and specialty chemical synthesis. We delve into the fundamental molecular principles governing its solubility in polar solvents, present a detailed, field-proven experimental protocol for its quantitative determination, and discuss the critical factors that influence its solubility profile. This document is intended to serve as a practical resource for scientists and researchers, enabling them to design robust experimental plans and accurately interpret solubility data in the context of drug development and chemical synthesis.
Compound Profile: Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
Potassium 3-ethoxy-2-methyl-3-oxopropanoate (also known as potassium ethyl methylmalonate) is an organic salt valued for its role in synthetic chemistry.[1][2] Its molecular structure, featuring both ionic and polar functional groups, is the primary determinant of its physical properties and solubility behavior.
The presence of a potassium carboxylate group confers a strong ionic character, which generally enhances solubility in polar solvents.[2][3] This is contrasted with the non-polar hydrocarbon regions (the methyl and ethyl groups), which can influence interactions with solvents of varying polarity. Understanding this structural balance is crucial for solvent selection in reaction chemistry and formulation development.
Table 1: Physicochemical Properties of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | potassium 3-ethoxy-2-methyl-3-oxopropanoate | PubChem[1] |
| Synonyms | Potassium ethyl methylmalonate | PubChem[1] |
| CAS Number | 103362-70-5 | Sigma-Aldrich |
| Molecular Formula | C₆H₉KO₄ | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| SMILES | CCOC(=O)C(C)C(=O)[O-].[K+] | PubChem[1][4] |
| Physical Form | Solid, crystalline powder | Ambeed, Inc. |
| Storage | Inert atmosphere, room temperature | Ambeed, Inc. |
Theoretical Principles of Solubility in Polar Solvents
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][5] For an ionic organic compound like Potassium 3-ethoxy-2-methyl-3-oxopropanoate, its dissolution in a polar solvent is an energetically favorable process driven by strong solute-solvent interactions that overcome the solute-solute forces within the crystal lattice.
Key Intermolecular Interactions:
-
Ion-Dipole Interactions: This is the most significant force. The potassium cation (K⁺) and the carboxylate anion (-COO⁻) of the solute interact strongly with the partial positive and negative charges of polar solvent molecules (e.g., the δ⁻ oxygen and δ⁺ hydrogens in water).[6]
-
Hydrogen Bonding: The oxygen atoms of the carboxylate and ester groups can act as hydrogen bond acceptors, forming hydrogen bonds with protic polar solvents like water, ethanol, and methanol.[7]
-
Dipole-Dipole Interactions: The polar ester group (-C=O) in the solute molecule can engage in dipole-dipole interactions with other polar solvent molecules like acetonitrile or dimethyl sulfoxide (DMSO).[5]
Caption: Key intermolecular forces driving solubility.
Experimental Determination of Solubility
To ensure accuracy and reproducibility, a standardized method for determining equilibrium solubility is essential. The shake-flask method is the most widely accepted and recommended technique in the pharmaceutical and chemical industries.[5][8][9]
Detailed Protocol: Equilibrium Solubility via the Shake-Flask Method
This protocol is designed to be a self-validating system by confirming that equilibrium has been reached.
Materials & Equipment:
-
Potassium 3-ethoxy-2-methyl-3-oxopropanoate (solid)
-
Selected polar solvents (e.g., Water, Ethanol, Methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment, ensuring the solution is saturated. Causality: Adding excess solute is critical for achieving a true equilibrium between the dissolved and undissolved states.
-
Solvent Addition: Add a precise, known volume of the desired polar solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate for an extended period. Expertise & Trustworthiness: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the final two time points.[9]
-
Phase Separation: Once agitation is complete, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid. Causality: This step is crucial to prevent undissolved microparticles from being sampled, which would falsely inflate the solubility measurement.
-
Sampling: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. Expertise: Using a chemically inert PTFE filter prevents the solute from adsorbing to the filter material, which would lead to an underestimation of solubility.[5]
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a validated analytical method, such as HPLC, against a standard curve prepared from known concentrations of the compound.[5][10]
-
Data Reporting: Calculate the original concentration in the saturated solution. Report the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Experimental workflow for the shake-flask method.
Illustrative Solubility Data
While specific experimental data for this compound is not widely published, the following table illustrates how results should be presented. The values are hypothetical and serve as a template for reporting experimentally determined data.
Table 2: Illustrative Solubility of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |
|---|---|---|---|
| Water | 80.1 | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | Very Soluble |
| Methanol | 32.7 | ~ 80 | Freely Soluble |
| Ethanol | 24.5 | ~ 45 | Soluble |
| Acetonitrile | 37.5 | ~ 15 | Sparingly Soluble |
| Acetone | 20.7 | < 5 | Slightly Soluble |
Note: Values are for illustrative purposes only and must be determined experimentally.
Factors Influencing the Solubility Profile
Several factors beyond solvent choice can be modulated to influence solubility.
-
Temperature: For most solids, solubility increases with temperature as the additional energy helps overcome the crystal lattice energy and promotes dissolution.[11] This relationship should be determined experimentally, as it is critical for processes like recrystallization.
-
pH: The solubility of Potassium 3-ethoxy-2-methyl-3-oxopropanoate is expected to be relatively stable across a neutral and basic pH range due to its nature as a salt of a weak acid and a strong base. However, in highly acidic solutions (pH < 7), the carboxylate anion could be protonated to form the less soluble free acid, 3-ethoxy-2-methyl-3-oxopropanoic acid.[11] Therefore, pH control is vital when working with buffered aqueous systems.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3] It is good practice to characterize the solid form before and after the solubility experiment (e.g., via XRPD) to ensure no phase transformation has occurred.[9][12]
Conclusion
Potassium 3-ethoxy-2-methyl-3-oxopropanoate is an ionic organic compound with a high affinity for polar solvents. Its solubility is primarily driven by strong ion-dipole interactions facilitated by its potassium carboxylate moiety. For researchers and drug development professionals, accurate and reproducible solubility data is paramount. The standardized shake-flask method, when executed with attention to detail regarding equilibration and phase separation, provides a reliable means of obtaining this critical information. Understanding and controlling factors such as temperature and pH are essential for optimizing reaction conditions, developing formulations, and ensuring the success of synthetic and pharmaceutical applications.
References
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PubChem. Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | C6H9KO4 | CID 23679020. [Link]
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ResearchGate. The Experimental Determination of Solubilities. [Link]
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Raghavendra institute of pharmaceutical education and research. solubility experimental methods.pptx. [Link]
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J&K Scientific LLC. 3-Ethoxy-2-methyl-3-oxopropanoic acid, potassium salt | 103362-70-5. [Link]
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Leadson. (2025). What are the factors influencing the solubility of lead salts in organic solvents?[Link]
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Koenigsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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World Health Organization (WHO). Annex 4. [Link]
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Labclinics. (2020). Solubility factors when choosing a solvent. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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